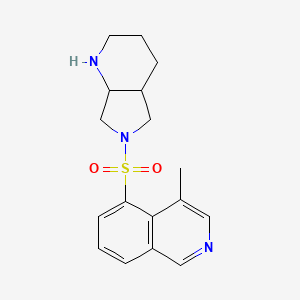

Isoquinoline sulfonyl derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H21N3O2S |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

5-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-ylsulfonyl)-4-methylisoquinoline |

InChI |

InChI=1S/C17H21N3O2S/c1-12-8-18-9-13-4-2-6-16(17(12)13)23(21,22)20-10-14-5-3-7-19-15(14)11-20/h2,4,6,8-9,14-15,19H,3,5,7,10-11H2,1H3 |

InChI Key |

GPOFEWOVDWONOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N3CC4CCCNC4C3 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Derivatization for Isoquinoline Sulfonyl Derivative 1

Electrochemical Synthesis of Isoquinoline (B145761) Sulfone Compounds

Electrochemical methods have emerged as a powerful and sustainable alternative to traditional chemical synthesis, often providing milder reaction conditions and avoiding the need for stoichiometric oxidants or metal catalysts.

Regioselective Sulfonylation at Isoquinoline C1 and C3 Positions

A notable advancement in this area is the electrochemical deoxygenative sulfonylation of isoquinoline N-oxides. acs.orgmdpi.com This method allows for the regioselective introduction of a sulfonyl group at either the C1 or C3 position of the isoquinoline core. The reaction proceeds by using isoquinoline N-oxides as the starting material and sodium benzenesulfinates as the sulfonylating agent. acs.org This process demonstrates high yields and excellent regioselectivity, providing a direct route to C1- and C3-sulfonylated isoquinolines, which are otherwise challenging to synthesize selectively. acs.orgmdpi.com The selectivity is influenced by the specific reaction conditions and the substitution pattern on the isoquinoline N-oxide.

Development of Catalyst-Free and Environmentally Benign Protocols

The electrochemical approach to isoquinoline sulfone compounds is inherently green. It obviates the need for external chemical oxidants and metal catalysts, which are common in conventional cross-coupling reactions. acs.org The reactions are typically carried out in a mixture of acetonitrile (B52724), water, and acetic acid, using inexpensive and readily available sodium iodide as the electrolyte under mild conditions. acs.org This catalyst-free and oxidant-free protocol is not only environmentally friendly but also efficient and operationally simple, making it a suitable and scalable method for synthesizing a series of isoquinoline sulfone compounds. acs.org

Metal-Free and Radical-Mediated Sulfonylation Approaches

Moving away from metal catalysis, recent research has focused on metal-free and radical-mediated strategies to construct C-S bonds, offering alternative pathways with unique reactivity and selectivity.

Direct C(sp³)-H Sulfonylation of Isoquinoline-1,3(2H,4H)-diones

A significant breakthrough has been the development of the first direct C(sp³)–H bond sulfonylation of isoquinoline-1,3(2H,4H)-diones under transition-metal-free conditions. conicet.gov.arorganic-chemistry.org This method utilizes sulfinates as the sulfonating agents and sodium iodide as an iodine source, with air serving as the sole, sustainable oxidant. conicet.gov.ar The reaction selectively functionalizes the C-4 position of the isoquinolone ring, demonstrating remarkable functional group tolerance for various aryl, heteroaryl, and alkyl groups. conicet.gov.ardocumentsdelivered.com This approach provides a convenient and eco-friendly synthesis for C-4 sulfonylated isoquinolones. conicet.gov.ar

| Starting Material | Sulfonating Agent | Catalyst/Additive | Oxidant | Solvent | Product | Yield | Ref |

| Isoquinoline-1,3(2H,4H)-dione | Sodium Sulfinate | NaI | Air | AcOH/DMSO | C-4 Sulfonylated Isoquinolone | Good | conicet.gov.ar |

Cascade Cyclization Pathways for Sulfonylated Fused Isoquinolines

Cascade reactions, where multiple bonds are formed in a single operation, provide an efficient route to complex molecular architectures. Radical-mediated cascade cyclizations have been successfully employed to synthesize sulfonylated fused isoquinolines.

One such strategy involves a visible-light-induced tandem radical addition/cyclization of N-arylacrylamides with sodium sulfinates. researchgate.net Using Eosin Y as a photoredox catalyst under blue LED irradiation, sulfonyl radicals are generated and engage in a cascade reaction to form sulfonyl-containing isoquinolinediones. researchgate.net This mild approach accommodates a broad range of substrates. researchgate.net

Another method employs a CuBr₂-induced radical relay addition/cyclization of activated alkenes with substituted-thiosulfonates to yield sulfonated indolo[2,1-a]isoquinolines. researchgate.net This pathway demonstrates the utility of radical processes in constructing complex, polycyclic isoquinoline derivatives containing a sulfonyl moiety. researchgate.net

| Reaction Type | Reactants | Catalyst/Initiator | Conditions | Product | Ref |

| Radical Cascade | N-arylacrylamide, Sodium Sulfinate | Eosin Y | Blue LED | Sulfonyl-containing Isoquinolinedione | researchgate.net |

| Radical Relay/Cyclization | Activated Alkene, Substituted-thiosulfonate | CuBr₂ | - | Sulfonated Indolo[2,1-a]isoquinoline | researchgate.net |

| Cascade Cyclization | Alkene-tethered Acylsilane, Allylic Sulfone | Eosin Y | Visible Light | β- and γ-substituted Cyclopentanols |

Amine-Catalyzed Intramolecular Migration of N-Aryl Sulfonyl Groups in Isoquinoline Formation

The synthesis of isoquinolines via an amine-catalyzed intramolecular migration of an N-aryl sulfonyl group is a highly specific transformation. Extensive review of the current scientific literature did not reveal documented examples of this particular synthetic strategy. While intramolecular cyclizations and rearrangements involving sulfonyl groups are known, such as in the Bischler-Napieralski reaction (which is acid-catalyzed) or certain photoredox-catalyzed migrations, a pathway defined by amine catalysis for this specific rearrangement in isoquinoline synthesis is not established in the surveyed research. researchgate.net Further research may be required to explore the viability of this proposed synthetic route.

Palladium-Catalyzed and Other Transition-Metal Mediated Cross-Coupling in Isoquinoline Sulfonyl Synthesis

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems like isoquinoline sulfonyl derivatives. These methods offer unparalleled efficiency and modularity, allowing for the precise and convergent assembly of the target scaffold from readily available precursors. Palladium catalysts, in particular, have been extensively utilized, alongside other transition metals such as rhodium, nickel, and copper, each providing unique reactivity and advantages.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Several named reactions are instrumental in the synthesis of the isoquinoline sulfonyl framework.

Buchwald-Hartwig Amination: This reaction is a premier method for C-N bond formation. In the context of isoquinoline sulfonyl synthesis, it has been effectively used for the rapid preparation of 3-aminoisoquinoline-5-sulfonamides. Starting from 3-chloro-5-isoquinolinesulfonyl chloride, this palladium-catalyzed amination allows for the introduction of a diverse range of arylamine, alkylamine, and unsubstituted amino groups at the C-3 position of the isoquinoline ring. The versatility of this reaction makes it ideal for creating libraries of analogues for screening. Key to the success of the reaction is the use of bulky, electron-rich phosphine (B1218219) ligands that facilitate the catalytic cycle.

Table 1: Examples of Buchwald-Hartwig Amination for Isoquinoline Sulfonamide Synthesis

| Amine Substrate | Palladium Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|

| Arylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 3-Arylaminoisoquinoline-5-sulfonamide | |

| Alkylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 3-Alkylaminoisoquinoline-5-sulfonamide | |

| Benzophenone Imine | Pd(OAc)₂ / BINAP | NaOtBu | 3-Unsubstituted-aminoisoquinoline-5-sulfonamide (after hydrolysis) |

Suzuki Coupling: The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organohalide, is extensively used in pharmaceutical synthesis. It provides a facile, two-step route to isoquinolin-1(2H)-ones by first coupling 2-halobenzonitriles with commercially available vinyl boronates. This is followed by a platinum-catalyzed nitrile hydrolysis and cyclization, offering a scalable alternative to traditional multi-step methods that often require harsh conditions. The reaction has also been applied to synthesize tetrazolo[5,1-a]isoquinolines through a sequence involving Suzuki coupling followed by a cycloaddition.

Heck Reaction: The Heck reaction couples alkenes with aryl or vinyl halides. It has been employed in a palladium(II)-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, followed by alkenylation, to produce a variety of 4-(1-alkenyl)-3-arylisoquinolines in good to excellent yields. The presence of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the palladium(II) intermediate, thereby improving product yields.

Sonogashira Coupling: This reaction creates C-C bonds between terminal alkynes and aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. It is a pivotal tool for introducing alkynyl moieties into the isoquinoline scaffold, which can then serve as handles for further functionalization. The reaction proceeds under mild conditions, tolerating a wide range of functional groups, making it suitable for the synthesis of complex molecules and natural product analogues.

Larock Annulation: The Larock isoquinoline synthesis is a powerful cascade reaction that utilizes a palladium catalyst to couple o-iodoaldimines or related substrates with alkynes to construct 3,4-disubstituted isoquinolines directly. An asymmetric variant of this reaction has been developed using a chiral phosphine ligand (Walphos), affording axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivity.

Other Transition-Metal Mediated Reactions

While palladium dominates the field, other transition metals offer complementary reactivity.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for the oxidative coupling of aryl aldimines with internal alkynes. This process involves C-H bond activation and subsequent cyclization to afford 3,4-disubstituted isoquinolines with high regioselectivity. The reaction proceeds under relatively mild conditions and is a testament to the power of C-H functionalization in streamlining heterocyclic synthesis.

Nickel-Catalyzed Reactions: Nickel catalysts provide a cost-effective alternative to palladium for certain cross-coupling reactions. Ni(0) catalysts can facilitate C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from isoquinolines. Furthermore, nickel-catalyzed annulation of o-iodobenzaldehyde imines with alkynes has been shown to be a highly efficient method for synthesizing a wide range of substituted isoquinolines.

Copper-Mediated Reactions: Copper is well-known as a co-catalyst in the Sonogashira reaction. Beyond this role, copper can also directly mediate cross-coupling reactions. For instance, copper-mediated N-arylation of N-unsubstituted sulfoximines with aryl halides provides a complementary approach to the palladium-catalyzed methods, allowing for the synthesis of N-arylated sulfoximines that may be difficult to access otherwise.

Table 2: Overview of Transition-Metal Mediated Cross-Coupling for Isoquinoline Synthesis

| Reaction Name | Metal Catalyst | Bond Formed | Key Substrates | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | C-N | Aryl Halide, Amine | |

| Suzuki Coupling | Palladium | C-C | Organoboron, Organohalide | |

| Heck Reaction | Palladium | C-C | Alkene, Aryl/Vinyl Halide | |

| Sonogashira Coupling | Palladium, Copper (co-catalyst) | C-C (sp-sp²) | Terminal Alkyne, Aryl/Vinyl Halide | |

| Larock Annulation | Palladium | C-C / C-N | o-haloaldimine, Alkyne | |

| Oxidative C-H Annulation | Rhodium | C-C / C-N | Aryl Aldimine, Alkyne | |

| Cross-Coupling | Nickel | C-C | N-acyliminium ion, Boronic Acid |

Rational Design and Synthesis of Isoquinoline Sulfonyl Derivative 1 Analogues for Systematic Exploration

The systematic exploration of chemical space around a lead compound, such as a hypothetical "this compound," is fundamental to drug discovery. Rational design principles are employed to create analogues with improved potency, selectivity, and pharmacokinetic properties. This process relies heavily on understanding the structure-activity relationships (SAR) of the compound class.

Design Principles for Analogue Generation

Several established strategies are used to guide the design of new analogues.

Scaffold Hopping: This strategy involves replacing the central isoquinoline core with a different heterocyclic system while aiming to retain the crucial three-dimensional arrangement of key pharmacophoric elements. For example, in the development of B-Raf(V600E) inhibitors, a pyrazolo[3,4-c]isoquinoline scaffold was identified through scaffold hopping from a known lead compound. This approach can lead to the discovery of novel intellectual property and improved drug-like properties.

Isosteric Replacement: This principle involves substituting a functional group or fragment with another that has similar steric and electronic properties. A classic example is the replacement of a naphthalene (B1677914) ring system with an isoquinoline moiety in the design of melatonin (B1676174) receptor ligands. This modification led to potent agonists while altering the affinity for secondary targets, demonstrating how subtle changes can fine-tune the pharmacological profile. For this compound, one might replace substituents on the aromatic ring or alter the sulfonamide linker to probe its role in target binding.

Pharmacophore and Substituent Modification: This is the most common approach, involving the synthesis of a library of compounds with varied substituents at specific positions on the isoquinoline sulfonyl scaffold. Based on the SAR of quinoline-based P2X7R antagonists and pyrimido-isoquinolin-quinone antibacterials, modifications are made to explore steric, electronic, and hydrogen-bonding interactions with the biological target. For instance, computational studies like 3D-QSAR can guide the design of new derivatives with enhanced activity by identifying regions where steric bulk or specific electronic properties are favorable.

Synthetic Approaches for Analogue Generation

The successful execution of rational design depends on the availability of flexible and efficient synthetic routes. The modularity of the transition-metal-catalyzed cross-coupling reactions discussed in the previous section is paramount.

Convergent Synthesis: Methodologies that allow for the convergent combination of readily available precursors are highly valuable. For example, a sequential palladium-catalyzed α-arylation of a ketone followed by cyclization provides a general and regioselective approach to a wide array of polysubstituted isoquinolines. This strategy works well for both electron-rich and electron-poor systems, allowing for rapid access to analogues of biologically active compounds.

Library Synthesis: To systematically explore SAR, parallel synthesis techniques are often employed. The rapid synthesis of 3-aminoisoquinoline-5-sulfonamides via the Buchwald-Hartwig reaction is an example of a method well-suited for creating a focused library of compounds. By varying the amine coupling partner, chemists can quickly generate dozens of analogues to probe the requirements of the binding pocket.

Table 3: Strategies for Rational Design of Isoquinoline Sulfonyl Analogues

| Design Strategy | Description | Potential Application to this compound | Literature Precedent |

|---|---|---|---|

| Scaffold Hopping | Replacing the isoquinoline core with another heterocycle (e.g., pyrazolopyridine, quinoline) while maintaining key binding features. | Discover novel core structures with improved properties or new intellectual property. | |

| Isosteric Replacement | Substituting parts of the molecule (e.g., an aryl group for another, -SO₂NH- for -CONH-) with bioisosteres. | Modulate binding affinity, selectivity, and metabolic stability. | |

| Substituent Modification | Varying substituents on the isoquinoline ring and the sulfonyl-bound moiety. | Probe steric and electronic interactions within the target's binding site to optimize potency (SAR exploration). | |

| Conformational Constraint | Introducing rings or bulky groups to lock the molecule into a specific, active conformation. | Increase binding affinity and selectivity by reducing the entropic penalty of binding. |

Compound Index

Comprehensive Structure Activity Relationship Sar Investigations of Isoquinoline Sulfonyl Derivative 1 Analogues

Systematic Modifications and Their Influence on Biological Potency

Structure-Activity Relationships of the Isoquinoline (B145761) Ring System in Derived Compounds

The isoquinoline ring is a privileged scaffold in drug discovery, and its substitution pattern is a critical determinant of biological activity in sulfonyl derivatives. ontosight.airesearchgate.net Selectivity for protein kinases, a common target for this class of compounds, is achieved through specific interactions involving the isoquinoline core. nih.gov

Key findings from SAR studies on the isoquinoline ring system include:

Hydrogen Bonding and Hydrophobic Contacts: The nitrogen atom at position 2 of the isoquinoline ring is crucial, often forming a key hydrogen bond with target enzymes. nih.gov Selectivity is further modulated by hydrophobic contacts. nih.gov

Substituents at Positions 5 and 8: These positions are primary sites for modification to achieve selectivity among different members of the protein kinase family. nih.gov For instance, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CK17) shows selectivity for casein kinase-1. nih.gov

Methoxy (B1213986) and Methyl Groups: The presence and position of substituents like methoxy and methyl groups can significantly influence biological activity. ontosight.ai Methoxy-substituted isoquinolines, for example, have been associated with antioxidant properties. ontosight.ai

Quaternary Nitrogen: In some related isoquinoline alkaloids, the presence of a quaternary nitrogen atom has been shown to be important for enhancing antiviral, antibacterial, and antifungal activities. researchgate.net

Fused Ring Systems: The development of fused heterocyclic systems, such as pyrazolo[3,4-c]isoquinolines and imidazo[2,1-a]isoquinolines, has led to the discovery of potent inhibitors for targets like B-Raf(V600E). researchgate.netnih.gov

Table 1: SAR Summary for the Isoquinoline Ring System

| Modification Site/Type | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Ring Nitrogen (N-2) | Essential for hydrogen bonding with target protein kinases. | Crucial for potent inhibition. | nih.gov |

| Position 5 | Substitution with groups like chlorine (e.g., in CK17) influences selectivity. | Modulates target specificity. | nih.gov |

| Position 8 | Attachment point for the sulfonyl linker; substituents affect selectivity. | Modulates target specificity. | nih.gov |

| Positions 6 and 7 | Substitution with methoxy groups has been explored. | Can confer specific properties like antioxidant activity. | ontosight.ai |

| Fused Heterocycles | Creating systems like pyrazolo[3,4-c]isoquinolines. | Can lead to highly potent and selective compounds (e.g., B-Raf inhibitors). | researchgate.net |

Conformational and Substituent Effects on the Piperazine (B1678402) and Linker Moieties

The piperazine ring and the linker connecting it to the isoquinoline sulfonyl group are critical for orienting the molecule within the target's binding site and establishing additional interactions. Studies on 1-(5-isoquinoline-sulfonyl)piperazine derivatives have provided significant insights into this region of the molecule. nih.gov

Based on the hypothesis that cyclization and alkylation of the diamine portion of related structures could enhance activity, a series of piperazine derivatives were synthesized and evaluated for vasodilatory effects. nih.gov The key findings were:

Cyclization of the Linker: Converting a flexible diamine linker into a more constrained piperazine ring structure resulted in very potent vasodilators, confirming the initial hypothesis. nih.gov

Terminal Nitrogen Substitution: Acylation or sulfonylation of the terminal nitrogen on the piperazine ring led to a significant decrease in potency. nih.gov This suggests that a free or basic nitrogen is preferred for optimal activity.

Alkylation: Alkylation on the piperazine ring carbon atoms or on the terminal nitrogen generally produced less active compounds. nih.gov However, there were exceptions, indicating a nuanced relationship between substituent size, position, and activity. nih.gov

Linker Type: In related quinazoline (B50416) scaffolds, the nature of the linker is also crucial. Studies have shown that urea-based linkers are more favorable for inhibitory activity compared to those containing thiourea. nih.gov

Table 2: SAR Summary for Piperazine and Linker Moieties

| Modification | Observation | Impact on Potency | Reference |

|---|---|---|---|

| Cyclization of diamine to piperazine | Creates a more rigid structure. | Significant increase. | nih.gov |

| Acylation of terminal piperazine nitrogen | Adds an acyl group. | Significant decrease. | nih.gov |

| Sulfonylation of terminal piperazine nitrogen | Adds a sulfonyl group. | Significant decrease. | nih.gov |

| Alkylation of piperazine ring/terminal nitrogen | Adds alkyl groups. | General decrease, with some exceptions. | nih.gov |

Impact of Sulfonyl Group Modifications on Inhibitory Activity

The sulfonyl group is a cornerstone of this chemical series, acting not only as a structural linker but also as a key pharmacophoric feature. Its chemical properties allow it to form strong hydrogen bonds with biological targets and to constrain the conformation of side chains to fit optimally into active sites. nih.gov

SAR studies have demonstrated the importance of the sulfonamide moiety:

Zinc-Binding Group (ZBG): In enzymes like carbonic anhydrases, the primary sulfonamide group acts as a potent zinc-binding group. mdpi.com

Superiority over Other Groups: Replacing the sulfonamide with other functional groups such as carboxylic acid, ketone, or ester moieties has been shown to significantly reduce inhibitory activity against certain targets, highlighting its critical role. mdpi.com

Aryl Substituents: Attaching different aryl groups to the sulfonyl moiety, such as naphthalenyl sulfonyl or thiophenyl sulfonyl, can modulate activity. For example, these derivatives showed inhibitory activity against MCF-7 breast cancer cells. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lead Optimization of Isoquinoline Sulfonyl Derivatives

To move beyond qualitative SAR and enable more predictive design, QSAR modeling has been applied to isoquinoline sulfonyl derivatives. nih.gov This computational approach establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

Development and Validation of Predictive QSAR Models in Isoquinoline Sulfonyl Systems

Predictive QSAR models have been successfully developed for series such as 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, which were investigated as inhibitors of the aldo-keto reductase 1C3 (AKR1C3) enzyme. japsonline.comresearchgate.netjapsonline.com The development process involves selecting appropriate descriptors, building a mathematical model using techniques like multiple linear regression, and rigorously validating the model's predictive power. japsonline.comjapsonline.com

Validation is a critical step to ensure the model is robust, stable, and not a result of chance correlation. nih.govbasicmedicalkey.com It involves both internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds (e.g., R²ext). researchgate.netjapsonline.com A robust model will have high values for these statistical parameters, indicating its ability to accurately predict the activity of new, untested compounds. nih.gov For a series of AKR1C3 inhibitors, several models were generated and validated, with the best model showing strong statistical significance. japsonline.comresearchgate.net

Table 3: Statistical Validation Parameters for a Predictive QSAR Model of Isoquinoline Sulfonyl Derivatives

| Parameter | Description | Value (Model 3) | Reference |

|---|---|---|---|

| R² | Coefficient of determination (goodness of fit). | 0.7279 | researchgate.net |

| Q²LOO | Leave-one-out cross-validation coefficient (internal predictive ability). | 0.6736 | researchgate.net |

| R²ext | External validation coefficient (predictive ability for an external set). | 0.9130 | researchgate.net |

| CCCtr | Concordance Correlation Coefficient for the training set. | 0.8425 | researchgate.net |

| RMSEtr | Root Mean Square Error for the training set. | 0.3341 | researchgate.net |

Identification of Key Molecular Descriptors for Bioactivity Prediction

A primary outcome of QSAR modeling is the identification of molecular descriptors that are most influential on biological activity. researchgate.netjapsonline.com These descriptors are numerical representations of a molecule's structural or physicochemical properties. nih.gov For the 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid series, the most predictive models were built using a combination of 3D-MoRSE (Molecule Representation of Structures from Signal) descriptors and 2D ring count descriptors. japsonline.comresearchgate.net

The final validated model equation was: pIC₅₀ = 6.6108 + 2.5415 (MoRSEP27) + 0.1927 (MoRSEE5) + 0.8701 (nF10HeteroRing) researchgate.net

This equation reveals the key molecular features driving inhibitory activity:

MoRSEP27: A 3D-MoRSE descriptor weighted by atomic polarizability. The positive coefficient indicates that higher values of this descriptor, related to the molecule's 3D structure and polarizability, increase the inhibitory potency (pIC₅₀). japsonline.comresearchgate.net

MoRSEE5: A 3D-MoRSE descriptor weighted by Sanderson's electronegativity. Its positive coefficient suggests that specific electronegativity distributions within the molecular structure are favorable for activity. japsonline.comresearchgate.net

nF10HeteroRing: A 2D descriptor that counts the number of 10-membered heterocyclic rings containing fluorine. The strong positive coefficient highlights the significant contribution of having such a structural feature to the compound's bioactivity. researchgate.net

Table 4: Key Molecular Descriptors for Bioactivity of Isoquinoline Sulfonyl Derivatives

| Descriptor | Type | Interpretation in the QSAR Model | Reference |

|---|---|---|---|

| MoRSEP27 | 3D-MoRSE (Polarizability weighted) | A positive contributor; higher values correlate with increased inhibitory activity. Reflects the importance of 3D shape and electronic properties. | japsonline.comresearchgate.net |

| MoRSEE5 | 3D-MoRSE (Electronegativity weighted) | A positive contributor; suggests a favorable influence of specific electronegativity distributions on potency. | japsonline.comresearchgate.net |

| nF10HeteroRing | 2D Ring Descriptor | A strong positive contributor; indicates that the presence of a 10-membered, fluorine-containing heterocyclic ring significantly enhances activity. | researchgate.net |

Physico-Chemical Parameters Influencing SAR, including Hydrophobicity and Electron Density

The biological activity of isoquinoline sulfonyl derivatives is significantly modulated by the interplay of various physico-chemical parameters. Among these, hydrophobicity and electron density across the molecular scaffold have been identified as critical determinants of potency and selectivity. Comprehensive structure-activity relationship (SAR) studies have systematically investigated these properties, providing valuable insights for the rational design of novel analogues.

Hydrophobicity, often quantified by the logarithm of the partition coefficient (logP), plays a crucial role in the interaction of these derivatives with their biological targets. In many cases, the active site of the target enzyme or receptor possesses hydrophobic pockets. For an isoquinoline sulfonyl derivative to bind effectively, it must have a complementary hydrophobic character. Research on a series of isoquinoline sulfonamides has shown that the isoquinoline core may reside in a hydrophobic pocket of its target. This is supported by the observation that the introduction of polar groups on the isoquinoline ring can lead to a decrease or complete loss of activity.

Furthermore, the systematic exploration of the outer aryl ring of these compounds has underscored the importance of hydrophobicity. In one study, a series of analogues were synthesized to probe the electronic and hydrophobic properties of this region. The findings indicate that hydrophobic interactions are a key driver for the binding affinity of these compounds.

For instance, in a series of isoquinoline N-sulphonylhydrazones, the introduction of a strong electron-withdrawing nitro group (NO2) on the benzylidene moiety resulted in a notable biological activity. Conversely, an electron-donating dimethylamino group also conferred significant potency. This suggests that the electronic properties of the substituents can be fine-tuned to achieve desired biological effects, although the relationship is not always linear and can be complex.

The interplay between hydrophobicity and electron density is often intricate. For example, a halogen substituent can increase hydrophobicity while also acting as an electron-withdrawing group through inductive effects. The position of these substituents is also critical, as it dictates the spatial arrangement of these properties and their ability to engage in favorable interactions within the binding site.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in dissecting these complex relationships. By correlating biological activity with calculated physico-chemical descriptors, these models can predict the activity of novel compounds and guide the synthetic efforts towards more potent analogues. For some series of kinase inhibitors, descriptors related to molecular shape, polarity, and electronic properties have been shown to have a profound influence on their potency.

The following tables present representative data from SAR studies on isoquinoline sulfonyl analogues, illustrating the impact of varying hydrophobicity and electron density on their biological activity.

Table 1: Influence of Hydrophobicity on the Biological Activity of Isoquinoline Sulfonyl Analogues

| Compound | Substitution on Aryl Ring | logP (Calculated) | Relative Activity |

| Isoquinoline Sulfonyl Derivative 1 | Unsubstituted | 3.5 | 1.0 |

| Analogue A | 4-Methyl | 4.0 | 1.5 |

| Analogue B | 4-Chloro | 4.2 | 2.0 |

| Analogue C | 4-Methoxy | 3.4 | 0.8 |

| Analogue D | 4-Hydroxy | 3.1 | 0.5 |

Table 2: Influence of Electron Density on the Biological Activity of Isoquinoline Sulfonyl Analogues

| Compound | Substitution on Aryl Ring | Hammett Constant (σ) | Relative Activity |

| This compound | Unsubstituted | 0.00 | 1.0 |

| Analogue E | 4-Nitro | 0.78 | 2.5 |

| Analogue F | 4-Cyano | 0.66 | 2.2 |

| Analogue G | 4-Trifluoromethyl | 0.54 | 1.8 |

| Analogue H | 4-Dimethylamino | -0.83 | 3.0 |

These tables demonstrate that both hydrophobic and electronic properties are key levers that can be manipulated to optimize the biological activity of isoquinoline sulfonyl derivatives. A deep understanding of these parameters is therefore essential for the successful design of new and more effective therapeutic agents based on this versatile chemical scaffold.

Mechanistic Elucidation of Biological Actions for Isoquinoline Sulfonyl Derivative 1 and Its Analogues

Targeted Enzyme Inhibition by Isoquinoline (B145761) Sulfonyl Derivatives

Isoquinoline sulfonyl derivatives represent a class of compounds that have garnered significant attention for their diverse biological activities, primarily centered around the inhibition of various key enzymes. This section delves into the specific mechanisms by which these derivatives exert their effects on several important enzyme systems.

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition and Anti-tubercular Activity

A notable isoquinoline sulfonyl derivative, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, identified as compound 1, has been shown to exhibit anti-tubercular properties through the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. nih.gov This enzyme is a critical component in the de novo synthesis of guanine (B1146940) nucleotides, making it a vulnerable target for antibacterial agents. nih.govacs.org

Structure-activity relationship (SAR) studies involving the synthesis and evaluation of numerous analogues of compound 1 have provided valuable insights into its mechanism of action. These studies have underscored the importance of the cyclohexyl, piperazine (B1678402), and isoquinoline rings for the compound's inhibitory activity. nih.govresearchgate.net X-ray crystallography has been instrumental in elucidating the binding mode of these analogues to IMPDH. nih.gov

Further research has led to the identification of analogues with improved inhibitory concentrations (IC50) against M. tuberculosis IMPDH and maintained on-target whole-cell activity. nih.gov For instance, one analogue demonstrated activity against a mutant of M. tuberculosis that is highly resistant to the parent compound 1. nih.gov Additionally, investigations into urea (B33335) analogues have highlighted the necessity of the nitrogen atom for anti-tubercular activity, with benzylurea (B1666796) derivatives emerging as promising inhibitors for future exploration. nih.gov

| Compound/Analogue | Target | Activity | Reference |

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (Compound 1) | M. tuberculosis IMPDH | Anti-tubercular | nih.gov |

| Benzylurea derivatives | M. tuberculosis IMPDH | Promising inhibitors | nih.gov |

Calcium-Dependent Protein Kinase Modulation (Myosin Light Chain Kinase, Protein Kinase C)

Isoquinolinesulfonamide (B3044496) derivatives have been identified as potent inhibitors of calcium-dependent protein kinases, specifically myosin light chain kinase (MLC-kinase) and protein kinase C (PKC). nih.govnih.gov These enzymes play crucial roles in various cellular processes, including muscle contraction and signal transduction.

Compounds such as 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) and N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) have demonstrated significant inhibitory effects. nih.gov H-7 is a particularly potent inhibitor of PKC, with an apparent Ki value of 6 µM. nih.govacs.org On the other hand, H-8 shows more marked inhibition of cyclic nucleotide-dependent protein kinases, with Ki values of 0.48 µM for cGMP-dependent protein kinase and 1.2 µM for cAMP-dependent protein kinase. nih.govacs.org The inhibition by these compounds is competitive with respect to ATP, indicating a direct interaction with the active site of the enzymes. nih.govnih.gov

Another derivative, 1-(8-chloro-5-isoquinolinesulfonyl)piperazine (HA-156), has been shown to potently inhibit both MLC-kinase and protein kinase C, with Ki values of 7.3 µM and 7.2 µM, respectively. nih.gov Structure-activity relationship studies have revealed that the electron density of the nitrogen in the isoquinoline ring influences the potency of inhibition against protein kinase C. nih.gov The development of selective inhibitors like these provides valuable tools for distinguishing the specific biological roles of different Ca2+-dependent protein kinases. nih.gov

| Compound | Target Enzyme(s) | Ki Value | Reference |

| 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) | Protein Kinase C | 6 µM | nih.govacs.org |

| N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) | cGMP-dependent protein kinase | 0.48 µM | nih.govacs.org |

| N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) | cAMP-dependent protein kinase | 1.2 µM | nih.govacs.org |

| 1-(8-chloro-5-isoquinolinesulfonyl)piperazine (HA-156) | Myosin Light Chain Kinase | 7.3 µM | nih.gov |

| 1-(8-chloro-5-isoquinolinesulfonyl)piperazine (HA-156) | Protein Kinase C | 7.2 µM | nih.gov |

Rho-Kinase (ROCK) Pathway Inhibition by Isoquinoline N-Sulfonylhydrazones

The Rho/ROCK pathway is a key regulator of various cellular functions, including smooth muscle contraction, migration, and proliferation. nih.gov Isoquinoline N-sulfonylhydrazones have been designed as inhibitors of Rho-kinase (ROCK). nih.govnih.gov These compounds were developed through molecular hybridization of the clinically approved ROCK inhibitor fasudil (B1672074) and another kinase inhibitor, LASSBio-1524. nih.gov

ROCK proteins exist in two isoforms, ROCK1 and ROCK2, which are serine/threonine kinases activated by the small GTPase Rho. nih.gov Once activated, ROCKs phosphorylate several downstream targets, including the myosin light chain (MLC), which promotes actin-myosin interaction and cellular contraction. nih.gov They also inactivate myosin light chain phosphatase (MLCP), further increasing the level of phosphorylated MLC. nih.gov

The synthesized isoquinoline N-sulfonylhydrazone derivatives have been evaluated for their ability to inhibit ROCK. Among them, the N-methylated derivative 11 has shown notable inhibitory activity. nih.gov The design of these inhibitors represents a strategic approach to modulate the Rho/ROCK pathway, which is implicated in cardiovascular diseases and cancer. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Profiles

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival, and its overexpression is common in various cancers. nih.gov Several isoquinoline derivatives have been investigated as EGFR kinase inhibitors.

Sulfonylated indeno[1,2-c]quinolines (SIQs) have emerged as a potent class of EGFR tyrosine kinase (EGFR-TK) inhibitors. nih.gov A study of 23 SIQ derivatives revealed that eight compounds exhibited enhanced EGFR-TK inhibitory activity, with IC50 values ranging from approximately 0.6 to 10.2 nM, which is more potent than the known EGFR inhibitor erlotinib (B232) (IC50 of ~20 nM). nih.gov Molecular modeling studies have shown that these compounds occupy the ATP-binding site of EGFR-TK. nih.gov

Another class of compounds, isoquinoline-tethered quinazoline (B50416) derivatives, has been developed to achieve high selectivity for HER2, another member of the ErbB family, over EGFR. rsc.org However, some of these derivatives also show potent inhibition of EGFR. rsc.orgnih.gov For example, isoquinoline derivatives 9a and 9b demonstrated good inhibitory activities against both HER2 kinase and the proliferation of EGFR-overexpressing A431 cells. nih.gov The development of these derivatives aims to overcome drug resistance associated with existing EGFR inhibitors. nih.gov

| Compound Class | Target | IC50 Range | Reference |

| Sulfonylated indeno[1,2-c]quinolines (SIQs) | EGFR-TK | ~0.6–10.2 nM | nih.gov |

| Isoquinoline-tethered quinazolines (e.g., 9a, 9b) | EGFR | Potent inhibition | nih.gov |

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitory Activity

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the progression of castration-resistant prostate cancer and other malignancies due to its role in steroid and prostaglandin (B15479496) metabolism. japsonline.comnih.govnih.gov It catalyzes the conversion of less potent androgens to more potent forms like testosterone (B1683101) and dihydrotestosterone. japsonline.comjapsonline.com

Research has identified isoquinoline alkaloids as a novel class of AKR1C3 inhibitors. nih.gov A study screening nineteen isoquinoline alkaloids found that stylopine was the most potent inhibitor with moderate selectivity for AKR1C3. nih.gov Furthermore, stylopine was shown to significantly inhibit the AKR1C3-mediated reduction of the chemotherapy drug daunorubicin (B1662515) in intact cells without causing significant cytotoxicity, suggesting its potential as an adjuvant in cancer therapy. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been conducted on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives to optimize their AKR1C3 inhibitory activity. japsonline.comresearchgate.net These computational models help in predicting the bioactivity of new isoquinoline derivatives and guide the design of more potent and selective inhibitors. japsonline.comresearchgate.net

DNA Gyrase Inhibition as an Antibacterial Mechanism

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and cell division. nih.govdoaj.org This makes it a well-established target for antibacterial drugs. nih.govnih.gov A class of isoquinoline sulfonamides has been discovered as allosteric inhibitors of DNA gyrase. nih.govnih.gov

Screening of a small-molecule library led to the identification of an initial isoquinoline sulfonamide hit, which was subsequently optimized to yield a more potent antibacterial agent, LEI-800. nih.govnih.gov Cryogenic electron microscopy revealed that LEI-800 binds to an allosteric, hydrophobic pocket in the GyrA subunit of the DNA gyrase complex. nih.govnih.gov This mode of action is distinct from that of fluoroquinolones, a major class of DNA gyrase inhibitors. nih.gov LEI-800 demonstrated effective inhibition of E. coli DNA gyrase with an IC50 value of 103 nM. nih.gov

Other isoquinoline derivatives, such as (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones, have also been investigated as DNA gyrase inhibitors. nih.gov Several compounds in this series exhibited excellent DNA gyrase inhibition, with IC50 values in the sub-micromolar range, comparable to the standard inhibitor clorobiocin. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the active site of DNA gyrase A. nih.gov

| Compound/Class | Target | IC50 Value | Mechanism | Reference |

| LEI-800 | E. coli DNA gyrase | 103 nM | Allosteric inhibition of GyrA subunit | nih.gov |

| 5h ((Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-dione derivative) | DNA gyrase | 0.25 ± 0.015 µM | Not specified | nih.gov |

| 5e ((Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-dione derivative) | DNA gyrase | 0.45 ± 0.035 µM | Not specified | nih.gov |

Molecular Recognition and Ligand Binding Site Analysis

The biological activity of isoquinoline sulfonyl derivatives is deeply rooted in their ability to recognize and bind to specific molecular targets, primarily protein kinases. This recognition is a highly specific process governed by the three-dimensional structures of both the inhibitor and the enzyme's active site.

Competitive Inhibition with Endogenous Substrates (e.g., ATP, NAD)

Isoquinoline sulfonyl derivatives, including Fasudil (also known as HA-1077), function as competitive inhibitors of protein kinases by vying for the same binding site as the endogenous substrate, adenosine (B11128) triphosphate (ATP). frontiersin.orgnih.govnih.gov This mode of inhibition is a hallmark of many kinase inhibitors. mdpi.com The isoquinoline sulfonamide structure is designed to mimic the adenine (B156593) ring of ATP, allowing it to fit into the ATP-binding pocket of the kinase. nih.govnih.gov By occupying this site, the derivative prevents ATP from binding, thereby blocking the transfer of a phosphate (B84403) group to the target protein and inhibiting the kinase's activity. frontiersin.org

Kinetic analyses have confirmed this competitive mechanism. For instance, studies on the isoquinolinesulfonamide derivative HA-156 demonstrated that it competitively inhibits both myosin light chain kinase and protein kinase C with respect to ATP. nih.gov Similarly, the well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor Y-27632, an analogue of isoquinoline sulfonyl derivatives, also competes with ATP for binding to the catalytic site of ROCK1 and ROCK2. stemcell.com This competitive inhibition is a key factor in their biological effects, such as the relaxation of smooth muscle. nih.gov

While the primary competition is with ATP, it is noteworthy that some quinoxaline (B1680401) derivatives, which share structural similarities with isoquinolines, have been investigated as inhibitors that are competitive with NAD+. researchgate.net However, for the isoquinoline sulfonyl derivatives at the center of this discussion, ATP competition is the predominant mechanism. frontiersin.orgnih.gov

Structural Basis of Binding through X-ray Co-crystallography

X-ray co-crystallography has been instrumental in elucidating the precise molecular interactions between isoquinoline sulfonyl derivatives and their target kinases. nih.govrcsb.orgnih.govrcsb.org These studies provide a detailed, three-dimensional view of the inhibitor bound within the enzyme's active site, revealing the structural basis for its potency and selectivity. nih.govnih.gov

Crystal structures of ROCK1 in complex with Fasudil (an isoquinoline sulfonyl derivative) have been determined, showcasing how the inhibitor orients itself within the ATP-binding cleft. rcsb.orgrcsb.org The isoquinoline ring of Fasudil inserts into the adenine pocket, forming key interactions with the hinge region of the kinase domain. nih.govrcsb.org This binding mode is a common feature among many ATP-competitive kinase inhibitors. mdpi.com

Interestingly, the binding of Fasudil can induce conformational changes in the kinase, which contributes to the inhibitor's selectivity. rcsb.orgnih.gov The pliability of both the kinase and the inhibitor is a critical factor in achieving a stable and selective interaction. rcsb.orgnih.gov Furthermore, crystal structures of protein kinase A (PKA) complexed with Fasudil and its analogues, like Y-27632 and H-1152P, have been used as surrogates to understand the binding properties and selectivity of these Rho-kinase inhibitors. nih.gov These comparative structural analyses help to identify the features that confer selectivity for Rho-kinase over other kinases. nih.gov

Interactive Table: X-ray Crystallography Data for Isoquinoline Sulfonyl Derivatives and Analogues

| Compound | Target Protein | PDB ID | Resolution (Å) | Key Findings | Reference |

| Fasudil | ROCK1 | 2ESM | Not Specified | Binds in the ATP-competitive pocket; interactions with Ala215 in ROCK determine selectivity over PKA. | rcsb.org |

| Fasudil | Rho-kinase | 2F2U | 2.40 | Induces conformational changes in the catalytic cleft, contributing to selectivity. | rcsb.org |

| Y-27632 | PKA | Not Specified | Not Specified | Used as a surrogate to analyze Rho-kinase inhibitor binding properties. | nih.gov |

| H-1152P | PKA | Not Specified | Not Specified | Demonstrates improved selectivity and potency over Fasudil. | nih.gov |

| CK17 | Casein Kinase-1 | Not Specified | 2.5 | Isoquinoline ring forms hydrophobic contacts and a key hydrogen bond. | nih.gov |

Identification of Critical Protein-Ligand Interactions and Hotspot Regions

The binding affinity and selectivity of isoquinoline sulfonyl derivatives are determined by a network of specific interactions with amino acid residues within the kinase's active site. rcsb.org These "hotspot" regions are critical for the inhibitor's function.

A crucial interaction for many isoquinoline sulfonamides is a hydrogen bond formed between the nitrogen atom of the isoquinoline ring and the backbone of the hinge region of the kinase. nih.govnih.gov This interaction mimics a similar bond formed by the adenine ring of ATP and is a conserved feature in the binding of many kinase inhibitors.

Hydrophobic interactions also play a significant role in the binding of these derivatives. nih.govnih.gov The isoquinoline ring itself makes hydrophobic contacts within the active site, contributing to its binding affinity. nih.gov The substituents on the isoquinoline ring and the sulfonamide group can form additional interactions that enhance both potency and selectivity. nih.govnih.gov For example, the selectivity of Fasudil for ROCK over PKA is attributed to subtle differences in the active sites of these kinases, particularly the presence of an alanine (B10760859) residue (Ala215) in ROCK versus a threonine residue (Thr183) in PKA at a key position. rcsb.org

The ability of the isoquinoline ring to flip its orientation within the binding pocket, depending on the chemical nature of its substituents, further contributes to the selectivity of different derivatives for various kinases. nih.govnih.gov

Modulation of Cellular Pathways and Processes (Preclinical Research Focus)

The inhibition of specific kinases by isoquinoline sulfonyl derivatives leads to the modulation of various cellular signaling pathways and processes. Preclinical research has highlighted their impact on myosin phosphorylation and bacterial metabolism.

Regulation of Myosin Phosphorylation Cascades

A primary downstream effect of ROCK inhibition by isoquinoline sulfonyl derivatives like Fasudil is the regulation of myosin phosphorylation. wikipedia.org ROCK plays a key role in smooth muscle contraction by phosphorylating and inactivating myosin light chain phosphatase (MLCP). patsnap.com This inactivation leads to an increase in the phosphorylation of the myosin light chain (MLC), resulting in smooth muscle contraction. patsnap.comyoutube.com

By inhibiting ROCK, Fasudil and its analogues prevent the inactivation of MLCP. wikipedia.orgpatsnap.com This allows MLCP to remain active and dephosphorylate MLC, leading to smooth muscle relaxation and vasodilation. wikipedia.orgpatsnap.com This mechanism is central to the therapeutic effects of Fasudil in conditions characterized by vasospasm. patsnap.compatsnap.com

Furthermore, isoquinolinesulfonamide derivatives have been shown to directly inhibit myosin light chain kinase (MLCK), another key enzyme in the myosin phosphorylation cascade. nih.gov This direct inhibition of MLCK, in addition to the indirect effects via ROCK, provides a multi-faceted approach to modulating myosin phosphorylation and, consequently, cell contraction and migration. nih.govnih.gov

Impact on Bacterial Metabolism and Resistance Mechanisms in Research Models

While the primary focus of research on isoquinoline sulfonyl derivatives has been on their effects in mammalian cells, some studies have explored the antimicrobial potential of isoquinoline-based compounds. nih.gov

A class of alkynyl isoquinolines has demonstrated significant bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov These compounds were also effective at clearing intracellular MRSA from macrophages. nih.gov

Mechanistic studies suggest that these isoquinoline derivatives perturb the biosynthesis of the bacterial cell wall and nucleic acids. nih.gov Global proteomics analysis of S. aureus treated with an alkynyl isoquinoline revealed the overexpression of several proteins involved in DNA metabolism and repair, suggesting that the bacteria attempt to counteract the effects of the compound. nih.gov Importantly, these novel isoquinoline derivatives exhibited a low propensity for the development of bacterial resistance. nih.gov

It is important to note that this area of research is distinct from the kinase-inhibiting properties of the sulfonyl derivatives, but it highlights the diverse biological activities of the broader isoquinoline chemical scaffold.

Investigations into Anticancer Cell Line Activity and Associated Mechanisms

The therapeutic potential of isoquinoline sulfonyl derivatives and their analogues in oncology is an active area of research, with numerous studies investigating their efficacy against various cancer cell lines and elucidating the underlying molecular mechanisms. These compounds have demonstrated a broad spectrum of activity, inhibiting cancer cell proliferation and inducing cell death through diverse pathways.

A significant body of research has focused on the design and synthesis of novel isoquinoline sulfonamide analogues as potent inhibitors of key cellular signaling proteins implicated in cancer progression. For instance, structure-based drug design has led to the development of isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB/Akt), a critical node in cell survival pathways. nih.gov Potent inhibitors from this series have been shown to effectively suppress the phosphorylation of GSK3β in cellular assays, which is consistent with the inhibition of PKB kinase activity within the cells. nih.gov

Furthermore, derivatives of 8-hydroxyquinoline-5-sulfonamide have been synthesized and evaluated for their anticancer properties. One particular derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, exhibited significant activity against three cancer cell lines, with efficacy comparable to established chemotherapeutic agents like cisplatin (B142131) and doxorubicin. nih.gov Notably, this compound showed no toxicity in the non-cancerous HFF-1 cell line up to a concentration of 100 µM. nih.gov The mechanism of action for some quinoline-based compounds is thought to be complex, potentially involving the chelation of metal ions and the modulation of various enzymatic systems. nih.gov

In a different approach, molecular hybrids combining quinoline (B57606) and sulfonamide moieties have been designed and synthesized. researchgate.netnih.gov These hybrid molecules have been tested against a panel of cancer cell lines, revealing varied efficacy. While some compounds showed limited potency against cell lines such as A549 (lung carcinoma), HCT116 (colorectal carcinoma), and U2OS (osteosarcoma) with IC50 values over 50 μM, others demonstrated significant activity against hematological cancer cell lines. researchgate.netnih.gov For example, certain derivatives were potent against Jurkat (T-cell leukemia), CCRF-CEM (T-cell lymphoblastoid leukemia), MOLT-4 (T-lymphoblastic leukemia), RAMOS (Burkitt's lymphoma), and K562 (chronic myelogenous leukemia) cells. researchgate.net Importantly, these active compounds displayed high IC50 values (>50 μM) against non-cancerous MRC-5 and BJ cell lines, suggesting a degree of selectivity for cancer cells. researchgate.net

The following table summarizes the in vitro anticancer activities of selected quinoline-sulfonamide molecular hybrids:

| Compound | Cell Line | IC50 (µM) |

| 9e | Jurkat | 7.43 ± 7.40 |

| K562 | 5.47 ± 1.71 | |

| 9j | MOLT-4 | 5.57 ± 7.56 |

| 9n | RAMOS | 2.76 ± 0.79 |

| 9p | CCRF-CEM | 13.19 ± 1.25 |

Another avenue of investigation has been the development of quinoline-8-sulfonamide (B86410) derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in tumor metabolism. mdpi.com In silico studies identified a lead compound, 9a , as a potent modulator of PKM2. mdpi.com Subsequent experimental validation demonstrated that this compound reduced intracellular pyruvate levels in A549 cells by approximately 50% and significantly decreased the number of viable A549 cells, indicating a strong anti-proliferative effect linked to the inhibition of tumor-specific metabolism. mdpi.com

The broader class of sulfonamides has been recognized for its anticancer potential, with mechanisms that include the induction of apoptosis and disruption of the cell cycle. nih.gov The sulfonamide moiety is considered a valuable bioisostere for a carboxylic group, capable of forming similar hydrogen bond networks and potentially circumventing issues of toxicity and metabolic instability. nih.govnih.gov The anticancer activity of sulfonamides can be attributed to their interaction with critical cancer-related proteins such as p53, caspases, and NF-κB. nih.gov

Advanced Analytical and Biophysical Techniques Applied to Isoquinoline Sulfonyl Derivative 1 Research

X-ray Crystallography for Precise Molecular and Complex Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of molecules in the solid state. This technique provides unambiguous proof of constitution and configuration, offering detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

In the study of isoquinoline (B145761) derivatives, single-crystal X-ray diffraction has been instrumental. jhu.edumdpi.com For instance, the analysis of various heterocyclic compounds, including those with structures analogous to isoquinoline derivatives, has confirmed their chemical architectures. mdpi.com In one study, a precursor molecule, 4-Amino-5-indolyl-1,2,4-triazole-3-thione, was crystallized in the monoclinic P2₁ space group, while its resulting derivative crystallized in the triclinic P-1 space group. mdpi.com The crystal structure of another related compound, the hydrochloride monohydrate of 5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinoline, was also determined, providing a clear view of the molecule's asymmetric unit. researchgate.net

The synthesis and X-ray characterization of a series of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, which contain a sulfonamide group, have also been reported. rsc.org These studies reveal how molecules self-assemble in the solid state, forming structures like self-assembled dimers or 1D supramolecular chains, often governed by interactions involving the sulfonyl group's oxygen atoms. rsc.org Such detailed structural information is crucial for understanding structure-activity relationships and for the rational design of new derivatives.

Table 1: Example Crystallographic Data for an Isoquinoline-Related Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Data derived from a representative crystal structure analysis of a related heterocyclic compound. mdpi.com |

High-Resolution Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are vital for the structural elucidation and characterization of newly synthesized isoquinoline sulfonyl derivatives. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of organic molecules. researchgate.net For isoquinoline derivatives, ¹H NMR spectra reveal the chemical environment of protons, their multiplicity (singlet, doublet, triplet, etc.), and their proximity to one another. nih.govnih.govmdpi.com For example, specific signals in the aromatic region (typically δ 7.0-9.0 ppm) can be assigned to the protons on the isoquinoline core, while signals for the sulfonyl group's substituents would appear in characteristic regions. nih.govnih.gov Two-dimensional NMR experiments such as COSY, HMQC, and HMBC are used to assign all proton and carbon signals unambiguously. researchgate.net

Table 2: Representative ¹H NMR Spectral Data for an Isoquinoline Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-Ar | 9.02 | dd | 4.1, 1.6 |

| H-Ar | 8.71 | s | - |

| H-Ar | 8.21 | dd | 8.3, 1.5 |

| H-Ar | 7.86 | d | 9.1 |

| H-Ar | 7.54-7.49 | m | - |

| Data adapted from a study on isoquinoline-tethered quinazoline (B50416) derivatives. nih.gov |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov In the context of isoquinoline sulfonyl derivatives, IR spectra would show characteristic absorption bands for the sulfonyl group (S=O stretching), typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. mdpi.commdpi.com Other key peaks would include C=N and C=C stretching vibrations from the isoquinoline ring system and C-H stretching and bending modes. mdpi.commdpi.com

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Frequency Range (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1355-1329 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1169-1158 |

| Aromatic Ring | C=C Stretch | 1627-1507 |

| Alkene | C=C Stretch | 1642 |

| Data compiled from studies on sulfonyl-containing heterocyclic compounds. mdpi.commdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The isoquinoline core is a chromophore that absorbs UV light, and its spectrum can be influenced by substituents like the sulfonyl group. nih.gov The spectra of isoquinoline derivatives typically show multiple absorption bands in the 250–450 nm range. nih.gov The position and intensity of the maximum absorption wavelength (λmax) can be affected by solvent polarity, indicating changes in the electronic structure of the molecule in different environments. nih.govresearchgate.net For example, studies on indenoisoquinoline derivatives show distinct spectral features related to specific oxygen atoms within the structure. nih.gov

Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental composition with high accuracy. nih.govnih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. nih.govnih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, helping to confirm the connectivity of the isoquinoline and sulfonyl moieties. researchgate.net In many studies, the observed mass is compared to the calculated mass for the proposed structure, with a match providing strong evidence for its identity. nih.gov

Chromatographic and Separation Science Methodologies for Derivative Analysis

Chromatographic techniques are essential for the purification, separation, and analytical assessment of isoquinoline sulfonyl derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both the analysis of purity and the preparative purification of these compounds. nih.gov Analytical HPLC, often coupled with a UV detector, can determine the purity of a sample by separating it from byproducts and starting materials. nih.gov A common setup involves a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water. nih.govnih.gov

For more complex mixtures or for trace-level detection, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are employed. researchgate.netnih.gov This hyphenated technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. core.ac.uk It allows for the confident identification of individual components in a mixture, even when they are present in low concentrations. nih.govnih.gov Studies on various isoquinoline alkaloids have utilized LC-MS/MS to separate and identify structurally similar compounds from complex plant extracts. researchgate.netnih.gov

Computational and Chemoinformatic Approaches in Isoquinoline Sulfonyl Derivative 1 Research

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Isoquinoline (B145761) Sulfonyl Derivative 1, docking simulations are crucial for understanding how it interacts with its biological targets at the molecular level.

Research on various isoquinoline derivatives has successfully used docking to elucidate binding modes. For instance, studies on 5-amino substituted indeno[1,2-c]isoquinolines, which are structurally related to isoquinoline sulfonyl derivatives, employed Surflex-Dock to model their interaction with the enzyme topoisomerase I. elsevierpure.com This modeling revealed that compounds with a 5-piperazinyl substitution showed potent inhibitory activity, a finding supported by the docking results. elsevierpure.com

Similarly, docking studies on sulfonylquinoxaline derivatives targeting the S. aureus DNA gyrase have demonstrated the value of this approach. nih.govresearchgate.net These simulations help in understanding the structure-activity relationship by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. jmpas.com For example, docking analyses of isoxazole (B147169) derivatives with the COX-2 enzyme active site (PDB ID: 4COX) have been used to explain their anti-inflammatory potential. nih.gov The binding affinity, or docking score, is a key output that helps rank potential drug candidates. A more negative binding affinity generally indicates a more stable and favorable interaction. uobaghdad.edu.iq

Table 1: Example of Molecular Docking Results for Related Derivatives

| Compound Class | Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Indeno[1,2-c]isoquinolines | Topoisomerase I | Not Specified | Not Specified | Not Specified |

| Sulfonylquinoxalines | DNA Gyrase | Not Specified | Not Specified | Not Specified |

| Isoxazole Derivatives | COX-2 | 4COX | Not Specified | Not Specified |

| Fluoroquinolones | E. coli Gyrase B | Not Specified | Not Specified | -8.562 uobaghdad.edu.iq |

This table is illustrative and compiles data from studies on related heterocyclic compounds to demonstrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization and Virtual Screening

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are fundamental for lead optimization and virtual screening of new derivatives.

For isoquinoline derivatives, QSAR studies have been instrumental in identifying the key structural features (descriptors) that govern their therapeutic activity. A study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives with inhibitory activity against aldo-keto reductase 1C3 (AKR1C3) developed a robust QSAR model. japsonline.com The model highlighted the importance of specific molecular descriptors in predicting bioactivity, thereby guiding the design of novel, more potent inhibitors. japsonline.com

In a similar vein, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to pyrimido-isoquinolin-quinone derivatives. nih.govnih.gov These studies successfully created models with high predictive power (r² values of 0.938 and 0.895) that explained how steric, electronic, and hydrogen-bond acceptor properties influence antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The insights from these models led to the design and synthesis of new derivatives with improved activity. nih.gov

Table 2: Key Concepts in QSAR Studies for Isoquinoline Derivatives

| QSAR Method | Application | Key Findings |

|---|---|---|

| 2D-QSAR | Predicting AKR1C3 inhibitory activity of isoquinoline sulfonyl derivatives. | Identified key molecular descriptors for bioactivity prediction. japsonline.com |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For Isoquinoline Sulfonyl Derivative 1, DFT calculations are employed to understand its fundamental electronic properties, which in turn dictate its reactivity and spectroscopic characteristics.

Studies on the parent isoquinoline molecule using DFT with the B3LYP functional and 6-31G* basis set have successfully calculated its geometry, vibrational frequencies, and the intensity of vibrational bands. researchgate.net These theoretical calculations show good agreement with experimental data from FT-IR and FT-Raman spectra, validating the computational approach. researchgate.net

DFT is also used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. uobaghdad.edu.iq For instance, DFT-based structural optimization was used to estimate the HOMO-LUMO energy gaps for a series of novel quinoline (B57606) derivatives, allowing researchers to correlate electronic structure with potential antibacterial activity. uobaghdad.edu.iq A smaller energy gap generally implies higher reactivity. uobaghdad.edu.iq

Table 3: Example of DFT Calculation Results for Quinoline/Isoquinoline Systems

| Molecule/Derivative | Method | Calculated Property | Value |

|---|---|---|---|

| Isoquinoline | DFT (B3LYP/6-31G*) | C-N Stretching Mode | 1600 cm⁻¹ researchgate.net |

| 8-Hydroxyquinoline | DFT (B3LYP/6-31G*) | HOMO-LUMO Energy Gap | 4.53 eV researchgate.net |

| Quinoline Derivative C | DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO Energy Gap | 0.1609 eV uobaghdad.edu.iq |

Molecular Dynamics Simulations for Conformational Analysis and Binding Energy Landscapes

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations provide a dynamic view of its interaction with target proteins, offering insights beyond the static picture provided by molecular docking.

MD simulations have been used to study the stability of complexes between ligands and their protein targets. For example, a study on SOD1 binding ligand 1 (SBL-1), a compound related to isoquinoline derivatives, used MD simulations to investigate its interaction with the SOD1 protein, a key target in amyotrophic lateral sclerosis (ALS). nih.gov The results indicated that the SOD1-SBL-1 complex remained relatively stable throughout the simulation, suggesting a persistent interaction. nih.gov

Table 4: Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand/protein over time compared to a reference structure. | Indicates the stability and convergence of the simulation. nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average positions. | Highlights flexible or dynamic regions of the protein upon ligand binding. nih.gov |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Quantifies a key component of specific ligand-protein interactions. nih.gov |

| SASA (Solvent Accessible Surface Area) | Measures the surface area of the molecule that is accessible to a solvent. | Provides insights into the compactness of the complex and changes in hydrophobic interactions. nih.gov |

In Silico ADMET Prediction Methodologies for Drug Discovery Prioritization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This early-stage assessment is critical for prioritizing drug candidates like this compound, helping to identify molecules with favorable drug-like properties and reducing the likelihood of late-stage failures.

Various web-based tools and software, such as SwissADME and ProTox-II, are used to perform these predictions. nih.gov For instance, an in silico analysis of the SOD1 binding ligand 1 (SBL-1) suggested that it possesses drug-likeness characteristics and low toxicity. nih.gov Such predictions are based on the molecule's physicochemical properties and comparison to databases of known drugs and toxic compounds. nih.gov

A common tool used in ADMET prediction is the "BOILED-Egg" model, which graphically predicts a molecule's potential for gastrointestinal absorption and brain penetration based on its lipophilicity and polarity. nih.gov By evaluating properties like water solubility, cytochrome P450 (CYP) inhibition, and potential toxicity, researchers can efficiently filter large libraries of compounds and select the most promising ones for synthesis and experimental testing. nih.govnih.gov

Table 5: Common In Silico ADMET Properties Predicted for Drug Candidates

| Property Category | Specific Parameter | Relevance in Drug Discovery |

|---|---|---|

| A bsorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Determines if a compound can reach central nervous system targets. nih.gov | |

| D istribution | Plasma Protein Binding (PPB) | Affects the amount of free drug available to act on targets. |

| M etabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| E xcretion | Clearance | Indicates how quickly the drug is removed from the body. |

| T oxicity | hERG Inhibition | Assesses risk of cardiac toxicity. |

Future Research Directions and Emerging Paradigms for Isoquinoline Sulfonyl Derivative 1

Exploration of Novel Isoquinoline (B145761) Sulfonyl Scaffolds and Derivatization Strategies

The foundational isoquinoline sulfonyl scaffold has proven to be a robust starting point for inhibitor design. However, the quest for enhanced potency, selectivity, and novel intellectual property has spurred the exploration of new structural frameworks and derivatization tactics. Researchers are actively pursuing modifications to the core isoquinoline ring system, the sulfonyl linker, and the appended functional groups to modulate the pharmacological properties of these compounds.

One key strategy involves the synthesis of bioisosteres, where parts of the molecule are replaced with other chemical groups that retain similar biological activity but may offer improved physicochemical properties. For instance, modifications to the homopiperazine (B121016) ring of Fasudil (B1672074) have been explored to enhance target engagement and pharmacokinetic profiles. The overarching goal of these derivatization strategies is to create a library of compounds with a spectrum of activities against various kinases, allowing for the selection of optimal candidates for specific disease indications.

| Compound | Scaffold Modification | Therapeutic Target(s) | Potential Application |

| Fasudil | Isoquinoline | Rho-kinase | Cerebral vasospasm, Pulmonary hypertension |

| Y-27632 | Pyridine | Rho-kinase | Glaucoma, Neuroscience research |

| H-1152P | Isoquinoline | Rho-kinase | Glaucoma |

Identification and Validation of Underexplored Biological Targets for Therapeutic Intervention

While Rho-kinase (ROCK) is the most well-established target of many isoquinoline sulfonyl derivatives, there is growing evidence that these compounds may interact with other biological targets, opening up new avenues for therapeutic intervention. The identification and validation of these "off-target" effects are a significant focus of current research. This exploration is crucial for understanding the full therapeutic potential and possible side effects of this class of drugs.

Advanced proteomic and chemoproteomic techniques are being employed to systematically screen for novel protein binders of isoquinoline sulfonyl derivatives within the cellular environment. These unbiased approaches can reveal unexpected interactions that may be therapeutically relevant. For example, some derivatives may exhibit inhibitory activity against other members of the AGC kinase family or even unrelated protein classes. Once a novel target is identified, rigorous biological validation is necessary to confirm the functional consequences of its inhibition and its role in disease pathology.

Development of Multi-Target Inhibitors and Polypharmacology Approaches